What is methyl(triphenyl)phosphanium;hydrochloride?
What is methyl(triphenyl)phosphanium;hydrochloride?
Title: Methyl(triphenyl)phosphanium Hydrochloride: A Dual-Utility Reagent in Organic Synthesis and Mitochondrial Therapeutics
Executive Summary
Methyl(triphenyl)phosphanium hydrochloride (CAS 1031-15-8), widely known as methyltriphenylphosphonium chloride, is a quaternary phosphonium salt defined by its phosphonium cation and chloride anion[1]. Traditionally recognized as the foundational precursor for the Wittig reaction—a critical methodology for carbon-carbon double bond formation—this compound has recently gained immense traction in the field of targeted drug delivery[2]. The triphenylphosphonium (TPP+) moiety acts as a highly effective lipophilic cation, enabling the selective delivery of pharmacophores directly to the mitochondrial matrix[3]. This technical guide provides an in-depth analysis of this dual-utility reagent, detailing its physicochemical properties, mechanistic pathways, and step-by-step experimental protocols.
Physicochemical Profiling
Understanding the physical and chemical properties of 1 is critical for maintaining stoichiometric precision in synthetic reactions and predicting its pharmacokinetic behavior in biological systems[1]. The compound is a white to off-white crystalline solid, soluble in polar organic solvents like methanol, and exhibits a relatively high melting point due to its ionic nature[2].
| Property | Value / Description |
| IUPAC Name | methyl(triphenyl)phosphanium;chloride |
| CAS Number | 1031-15-8 |
| Molecular Formula | C19H18ClP |
| Molecular Weight | 312.77 g/mol |
| Melting Point | 221 °C (Decomposes) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol and polar organic solvents |
| PubChem CID | 9879809 |
Core Mechanism I: The Wittig Reaction (Synthetic Chemistry)
Causality and Mechanistic Insights: Methyltriphenylphosphonium chloride is a stable, non-reactive solid under standard conditions. To participate in olefination, it must be converted into a reactive nucleophile. The addition of a strong base (e.g., n-butyllithium, sodium amide, or potassium tert-butoxide) deprotonates the acidic methyl group adjacent to the positively charged phosphorus atom. This generates methylenetriphenylphosphorane (Ph3P=CH2), an ylide characterized by adjacent positive and negative charges[4].
When an electrophilic carbonyl compound (aldehyde or ketone) is introduced, the nucleophilic carbon of the ylide attacks the carbonyl carbon. This forms a betaine intermediate, which rapidly closes to form a four-membered oxaphosphetane ring. The defining causality of the Wittig reaction's success is the irreversible cycloreversion of this oxaphosphetane. The reaction is thermodynamically driven by the formation of triphenylphosphine oxide (Ph3P=O), which possesses an exceptionally strong P=O bond, leaving behind the desired terminal alkene[4].
Caption: Workflow of Wittig olefination using methyltriphenylphosphonium chloride.
Protocol 1: Step-by-Step Wittig Methylenation of a Ketone Self-Validating System: This protocol incorporates visual and chemical checkpoints to ensure reaction integrity. The color change from a white suspension to a bright yellow solution confirms ylide formation, while the precipitation of Ph3P=O upon hexane addition confirms successful cycloreversion.
-
Preparation: Flame-dry a round-bottom flask under vacuum and backfill with argon. Add 2 (1.2 equivalents) and anhydrous tetrahydrofuran (THF). Causality: Anhydrous conditions are critical; any residual water will immediately quench the strong base or the ylide, halting the reaction[2].
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dropwise add n-butyllithium (1.15 equivalents, 1.6 M in hexanes). Causality: Cooling prevents side reactions and controls the highly exothermic nature of n-butyllithium addition. The mixture will turn a vivid, bright yellow, indicating the successful formation of methylenetriphenylphosphorane. Stir for 30 minutes.
-
Reaction: Dissolve the target ketone (1.0 equivalent) in a minimum volume of anhydrous THF. Add this solution dropwise to the ylide. Allow the mixture to warm to room temperature and stir until completion (monitored by Thin-Layer Chromatography).
-
Quenching: Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) to neutralize any unreacted base or ylide. Extract the aqueous layer with diethyl ether.
-
Purification: Concentrate the combined organic layers under reduced pressure. To remove the bulk of the triphenylphosphine oxide byproduct, triturate the crude residue with cold hexanes. Causality: Triphenylphosphine oxide is highly polar and poorly soluble in cold hexanes, whereas the non-polar alkene product remains in solution. Filter off the precipitated phosphine oxide and purify the filtrate via silica gel chromatography.
Core Mechanism II: Mitochondrial Targeting (Drug Development)
Causality and Mechanistic Insights: In pharmacological applications, the triphenylphosphonium (TPP+) cation serves as a mitochondrial homing device. Unlike highly hydrophilic cations (e.g., Na+, K+) that require active transport to cross lipid bilayers, the positive charge of TPP+ is extensively delocalized across three large, lipophilic phenyl rings. This structural feature drastically lowers the activation energy required for the molecule to permeate the hydrophobic core of cellular membranes[3].
The driving force for accumulation is the mitochondrial membrane potential (ΔΨm). The inner mitochondrial membrane maintains a highly negative resting potential (-150 to -180 mV) generated by the electron transport chain. According to the Nernst equation, this steep electrochemical gradient drives the passive, yet highly selective, accumulation of TPP+ conjugates into the mitochondrial matrix, often reaching concentrations 100 to 1000 times higher than in the cytosol[3]. This mechanism is widely exploited to deliver antioxidants (e.g., MitoTEMPO) or metabolic inhibitors directly to the mitochondria[5].
Caption: Mechanism of mitochondrial accumulation driven by cellular membrane potentials.
Protocol 2: Evaluating Mitochondrial Respiration using TPP+ Derivatives (Seahorse XF Assay) Self-Validating System: The sequential addition of specific electron transport chain (ETC) inhibitors isolates distinct respiratory states. This ensures that any observed drop in the Oxygen Consumption Rate (OCR) is strictly due to mitochondrial modulation by the TPP+ compound, rather than a non-specific cellular artifact.
-
Cell Preparation: Seed highly metabolically active cells (e.g., C2C12 myoblasts) in a Seahorse XF microplate and incubate overnight to allow for adherence and stabilization.
-
Compound Treatment: Treat the cells with varying concentrations of5 (TPMP) or a targeted TPP-conjugate for 1 hour prior to the assay[5].
-
Basal Respiration Measurement: Measure the baseline Oxygen Consumption Rate (OCR) to establish the resting metabolic state of the cells.
-
Mitochondrial Stress Test: Sequentially inject the following inhibitors:
-
Oligomycin (1 μM): Inhibits ATP synthase (Complex V). Causality: Isolates the portion of basal respiration linked to ATP production versus proton leak.
-
FCCP (1 μM): An uncoupling agent that collapses the proton gradient. Causality: Drives the ETC to operate at maximum capacity. If the TPP+ compound is inhibiting the ETC, this maximal respiration peak will be significantly blunted compared to the vehicle control[5].
-
Rotenone & Antimycin A (1 μM each): Shuts down Complex I and Complex III, respectively. Causality: Completely halts mitochondrial respiration. If the OCR does not drop to near zero, it indicates a non-mitochondrial artifact, invalidating the assay.
-
-
Data Analysis: Calculate the IC50 shift to determine the dose-dependent inhibitory effect of the TPP+ compound on mitochondrial respiration.
Safety, Handling, and Storage
Methyltriphenylphosphonium chloride is highly hygroscopic. Moisture absorption not only degrades the reagent but also introduces water into the reaction mixture, which will immediately quench the strong bases used for ylide generation, leading to reaction failure.
| Hazard Class / Safety Parameter | Description |
| Signal Word | Danger |
| GHS Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H411 (Toxic to aquatic life with long lasting effects)[1],[2] |
| Storage Conditions | Store at room temperature in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[2]. |
| Personal Protective Equipment (PPE) | Dust mask type N95, chemical safety goggles, and impermeable gloves[2]. |
References
- Source: nih.
- Source: sigmaaldrich.
- Source: nih.
- Source: biorxiv.
- Source: mdpi.
Sources
- 1. Methyltriphenylphosphonium chloride | C19H18ClP | CID 9879809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 甲基三苯基氯化膦 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Systemic Effects of mitoTEMPO upon Lipopolysaccharide Challenge Are Due to Its Antioxidant Part, While Local Effects in the Lung Are Due to Triphenylphosphonium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
